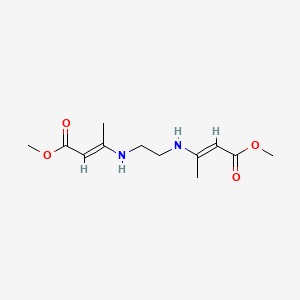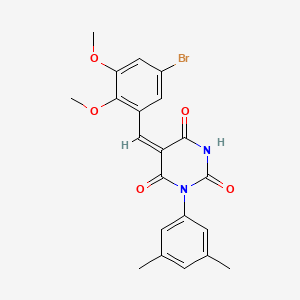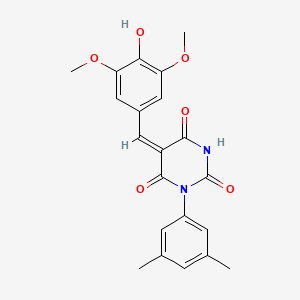![molecular formula C12H21Cl3N2O2 B3910730 N-[2,2,2-trichloro-1-(2,6-dimethyl-4-morpholinyl)ethyl]butanamide](/img/structure/B3910730.png)
N-[2,2,2-trichloro-1-(2,6-dimethyl-4-morpholinyl)ethyl]butanamide
Vue d'ensemble
Description
N-[2,2,2-trichloro-1-(2,6-dimethyl-4-morpholinyl)ethyl]butanamide, also known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the early 2000s and has been used in scientific research to study its mechanism of action and physiological effects. TCB-2 is a highly potent agonist of the 5-HT2A receptor, which is a key target for many psychoactive drugs.
Mécanisme D'action
N-[2,2,2-trichloro-1-(2,6-dimethyl-4-morpholinyl)ethyl]butanamide acts as a potent agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT2A receptor leads to the activation of several intracellular signaling pathways, including the phospholipase C pathway and the mitogen-activated protein kinase pathway. These pathways are involved in the regulation of neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects
N-[2,2,2-trichloro-1-(2,6-dimethyl-4-morpholinyl)ethyl]butanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin. N-[2,2,2-trichloro-1-(2,6-dimethyl-4-morpholinyl)ethyl]butanamide has also been shown to enhance neuronal activity in several brain regions, including the prefrontal cortex and the hippocampus. It has been suggested that N-[2,2,2-trichloro-1-(2,6-dimethyl-4-morpholinyl)ethyl]butanamide may have potential therapeutic applications for the treatment of mood disorders and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-[2,2,2-trichloro-1-(2,6-dimethyl-4-morpholinyl)ethyl]butanamide in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of 5-HT2A receptor activation in a highly controlled manner. However, the use of N-[2,2,2-trichloro-1-(2,6-dimethyl-4-morpholinyl)ethyl]butanamide in lab experiments is limited by its high cost and the need for specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research on N-[2,2,2-trichloro-1-(2,6-dimethyl-4-morpholinyl)ethyl]butanamide. One area of interest is the development of more potent and selective agonists of the 5-HT2A receptor. This could lead to the development of new therapeutics for the treatment of mood disorders and cognitive impairment. Another area of interest is the study of the long-term effects of N-[2,2,2-trichloro-1-(2,6-dimethyl-4-morpholinyl)ethyl]butanamide on neuronal function and behavior. This could provide insights into the mechanisms underlying the therapeutic effects of 5-HT2A receptor agonists.
Applications De Recherche Scientifique
N-[2,2,2-trichloro-1-(2,6-dimethyl-4-morpholinyl)ethyl]butanamide has been used extensively in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. N-[2,2,2-trichloro-1-(2,6-dimethyl-4-morpholinyl)ethyl]butanamide has been used to study the effects of 5-HT2A receptor activation on neuronal activity and behavior.
Propriétés
IUPAC Name |
N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21Cl3N2O2/c1-4-5-10(18)16-11(12(13,14)15)17-6-8(2)19-9(3)7-17/h8-9,11H,4-7H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJELYAPRVVJGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)N1CC(OC(C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-bromophenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B3910655.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3910663.png)
![(2-allyl-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B3910668.png)

![ethyl (4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B3910686.png)
![3-(1,3-benzodioxol-5-yl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3910693.png)

![N-[(1-acetylpiperidin-4-yl)methyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B3910711.png)
![1-(3,5-dimethylphenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3910712.png)
![ethyl 4-{[1-(1-methyl-1H-pyrazol-5-yl)propyl]amino}piperidine-1-carboxylate](/img/structure/B3910715.png)
![methyl (2-allyl-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B3910720.png)

![6-bromo-4-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B3910741.png)